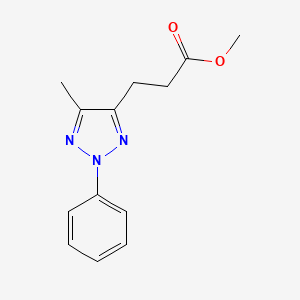![molecular formula C23H29N5O2S B15170414 N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 917952-06-8](/img/structure/B15170414.png)
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes two aminoaniline groups attached to an ethyl chain, and a sulfonamide group attached to a methylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-nitroanilino)ethylamine under basic conditions to form an intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups in intermediates can be reduced to amino groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, affecting their structure and function. The sulfonamide group can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis[2-(4-nitroanilino)ethyl]-4-methylbenzene-1-sulfonamide: A precursor in the synthesis of the target compound.
N,N-Bis[2-(4-hydroxyanilino)ethyl]-4-methylbenzene-1-sulfonamide: A derivative with hydroxyl groups instead of amino groups.
Uniqueness
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
917952-06-8 |
|---|---|
Fórmula molecular |
C23H29N5O2S |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
N,N-bis[2-(4-aminoanilino)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H29N5O2S/c1-18-2-12-23(13-3-18)31(29,30)28(16-14-26-21-8-4-19(24)5-9-21)17-15-27-22-10-6-20(25)7-11-22/h2-13,26-27H,14-17,24-25H2,1H3 |
Clave InChI |
HPLYEZUKPMSKFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CCNC2=CC=C(C=C2)N)CCNC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


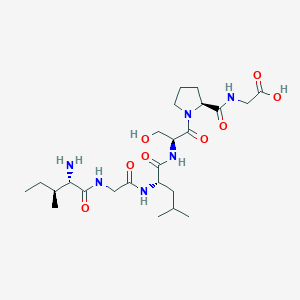
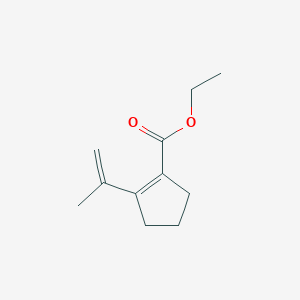
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
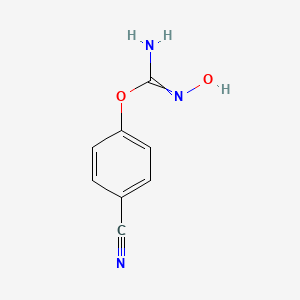

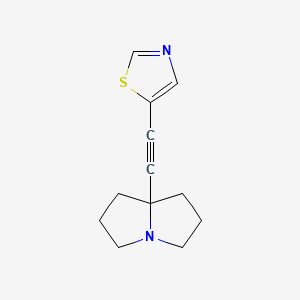
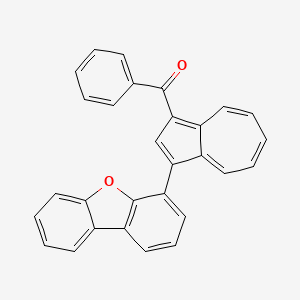
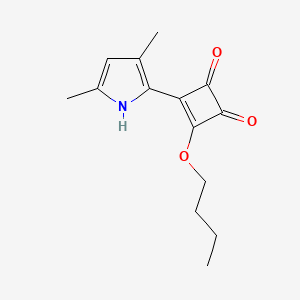
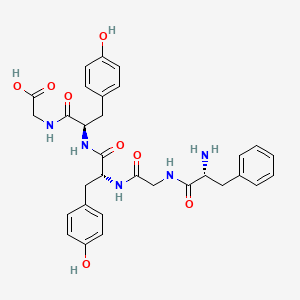

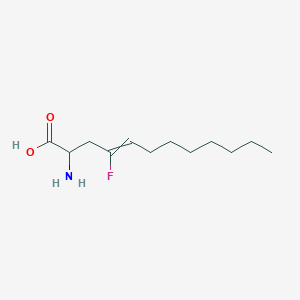
![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)
